![molecular formula C16H17ClN2O2S2 B2398699 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892978-30-2](/img/structure/B2398699.png)
2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The presence of a chlorine atom indicates that this compound is a derivative of thiophene .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the carboxamide group would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene ring, the chlorine atom, and the carboxamide group. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could increase the compound’s polarity, potentially affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Spectral Studies and Solvent Effects
- Solvent Effect on Absorption and Fluorescence Spectra : Research demonstrates the significant impact of different solvents on the absorption and fluorescence spectra of similar carboxamides. This includes studies on ground and excited state dipole moments estimated through solvatochromic shift methods, highlighting the variations in molecular behavior under different solvent conditions (Patil et al., 2011).
Synthesis and Characterization
- Synthesis and Molecular Structure Analysis : Studies have focused on the synthesis of various analogs of similar compounds, characterizing their molecular structure through techniques like X-ray diffraction. This research contributes to understanding the physical properties and molecular arrangements of these compounds (Vasu et al., 2004).
Biological Applications
- Antimicrobial Evaluation and Docking Studies : There's research on the synthesis of related carboxamides and their evaluation for antimicrobial properties. These studies include computational docking studies, providing insights into the potential biological applications and interactions of these compounds (Talupur et al., 2021).
Pharmaceutical Research
- Synthesis of Novel Derivatives and Pharmacological Activities : Research has been conducted on the synthesis of novel thiophene derivatives from similar compounds, assessing their pharmacological activities like antiarrhythmic and antianxiety effects. This area of study is crucial for developing new therapeutic agents (Amr et al., 2010).
Chemical Reactivity and Applications
- Synthesis of Thienopyridines and Thienopyrimidines : Studies show the reactivity of similar aminothiophenes towards various chemical reagents to produce thienopyridines and thienopyrimidines, highlighting their utility in chemical synthesis (Mohareb et al., 2003).
Molecular Interaction Studies
- Fluorescence Quenching Studies : Research exploring the quenching of fluorescence of carboxamides by various agents in different solvents provides valuable insights into molecular interactions and reaction dynamics (Patil et al., 2013).
Synthesis of Heterocyclic Compounds
- Heterocyclic Synthesis using Thiophenylhydrazonoacetates : Research involving the synthesis of various heterocyclic compounds using thiophenylhydrazonoacetates derived from similar compounds underscores the versatility of these substances in creating diverse chemical structures (Mohareb et al., 2004).
Eigenschaften
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S2/c1-8-3-4-9-11(7-8)23-16(13(9)15(21)18-2)19-14(20)10-5-6-12(17)22-10/h5-6,8H,3-4,7H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJSRDKZKNZIDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


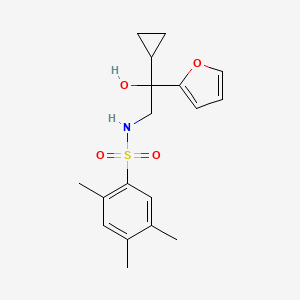
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide](/img/structure/B2398619.png)

![benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2398621.png)
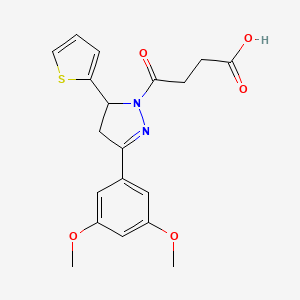
![N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2398626.png)
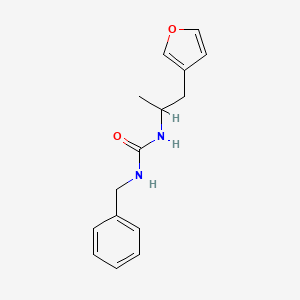
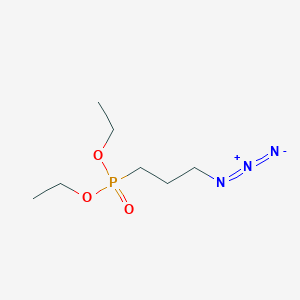
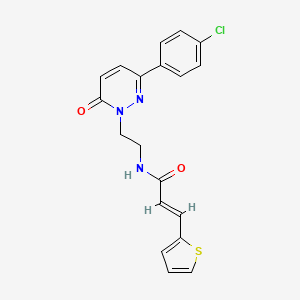
![4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398633.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2398637.png)
![6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2398640.png)